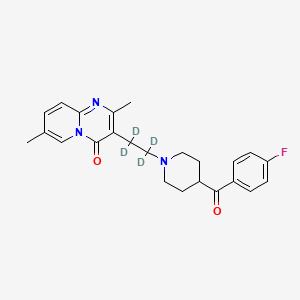
Metrenperone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metrenperone-d4 is a deuterated form of Metrenperone, which is a selective type 2 serotonergic (5-HT2) antagonist. This compound is often used in scientific research due to its enhanced stability and unique properties compared to its non-deuterated counterpart.
Métodos De Preparación
The preparation of Metrenperone-d4 involves the incorporation of deuterium atoms into the Metrenperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium exchange reactions.
Análisis De Reacciones Químicas
Metrenperone-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Metrenperone-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques due to its unique isotopic signature.
Biology: It is used in studies involving the serotonergic system, particularly in understanding the role of 5-HT2 receptors.
Medicine: It is used in pharmacological studies to investigate the effects of serotonergic antagonists on various physiological processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting the serotonergic system
Mecanismo De Acción
Metrenperone-d4 exerts its effects by selectively antagonizing the 5-HT2 receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating various physiological processes such as mood, cognition, and cardiovascular function. The molecular targets and pathways involved include the serotonergic signaling pathway and the downstream effects on neurotransmitter release and receptor activation .
Comparación Con Compuestos Similares
Metrenperone-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic properties. Similar compounds include:
Metrenperone: The non-deuterated form, which has similar pharmacological properties but lacks the enhanced stability of the deuterated form.
Other 5-HT2 antagonists: Compounds such as ketanserin and ritanserin, which also target the 5-HT2 receptors but may have different pharmacokinetic and pharmacodynamic profiles.
This compound stands out due to its specific use in research involving isotopic labeling and its enhanced stability compared to non-deuterated compounds.
Actividad Biológica
Metrenperone-d4 is a deuterated derivative of Metrenperone, a compound primarily known for its role as an antipsychotic agent. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the substitution of hydrogen atoms with deuterium, which can affect the compound's pharmacokinetics and biological activity. The compound is used in various studies to investigate dopamine receptor interactions and other neurochemical pathways.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Dopamine Receptor Antagonism : It primarily acts as an antagonist at dopamine D2 receptors, which is significant in the treatment of schizophrenia and other psychotic disorders.
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, particularly 5-HT2A, contributing to its antipsychotic effects.
- Antihistaminic Activity : this compound has shown antihistaminic properties, which may influence sedation and weight gain associated with antipsychotic treatments.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:
- Dopamine System : By blocking D2 receptors in the mesolimbic pathway, this compound reduces dopaminergic overactivity associated with psychosis.
- Serotonergic Modulation : Its action on 5-HT2A receptors may enhance dopaminergic transmission in the prefrontal cortex, potentially improving cognitive functions.
- Histaminergic Pathways : Antagonism at H1 receptors can lead to sedation and appetite stimulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Dopamine Receptor Binding : A study demonstrated that this compound has a high affinity for D2 receptors compared to other antipsychotics, suggesting its potential effectiveness in treating psychotic disorders .
- Serotonin Release Studies : Research indicated that compounds like this compound could modulate serotonin release through interactions with platelet FcγRIIA, which may have implications for understanding transfusion-related complications .
Table 1: Summary of Biological Activities
Propiedades
Fórmula molecular |
C24H26FN3O2 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2 |
Clave InChI |
AXQRPYKSPHUOGZ-WDVOAUESSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(N=C2C=CC(=CN2C1=O)C)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















